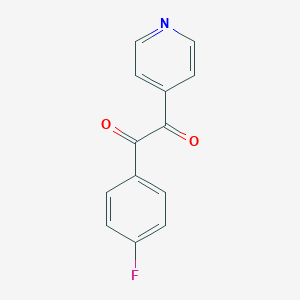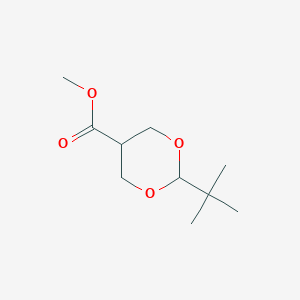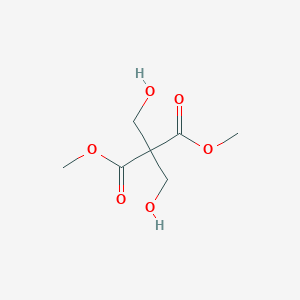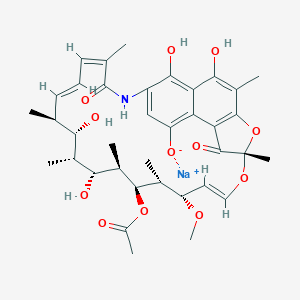
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine, also known as DPNP, is a small molecule that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. This molecule was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is complex and involves multiple targets in the brain. One of the main targets of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine increases the levels of dopamine in the brain, which can improve cognitive function and reduce the symptoms of Parkinson's disease. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia.
生化和生理效应
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has a number of biochemical and physiological effects in the brain. One of the main effects is the inhibition of MAO-B, which can increase the levels of dopamine in the brain. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia. In addition, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is its unique chemical structure and pharmacological properties. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying various diseases. However, one of the limitations of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. One area of research is the development of new synthetic methods for 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine that are more efficient and cost-effective. Another area of research is the study of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the development of new analogs of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine with improved pharmacological properties could lead to the development of new therapeutics for various diseases.
合成方法
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine involves a series of chemical reactions that begin with the reaction of 3,4-dihydroxybenzaldehyde with propylamine to form the Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is relatively simple and can be carried out using standard laboratory techniques.
科学研究应用
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. In Alzheimer's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In schizophrenia, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have antipsychotic effects by blocking the activity of dopamine receptors.
属性
CAS 编号 |
103150-17-0 |
|---|---|
产品名称 |
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
4-(1-propylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-2-7-15-8-3-4-12(10-15)11-5-6-13(16)14(17)9-11/h5-6,9,12,16-17H,2-4,7-8,10H2,1H3 |
InChI 键 |
JBPMHBLMULBWFU-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
规范 SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
同义词 |
3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, dihydrobromide, (S(-)-isomer) 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, S(-)-isomer 3-DHPPPD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



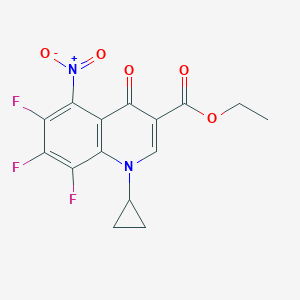
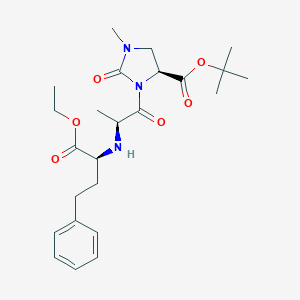
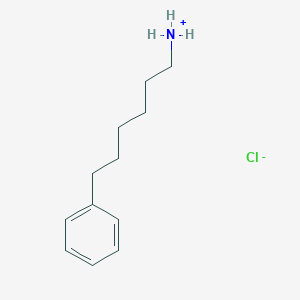
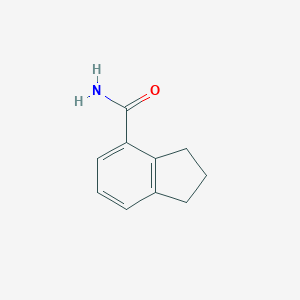
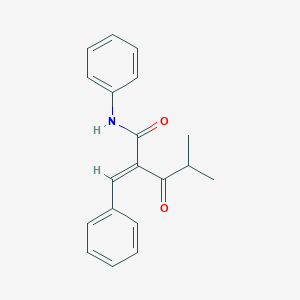
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
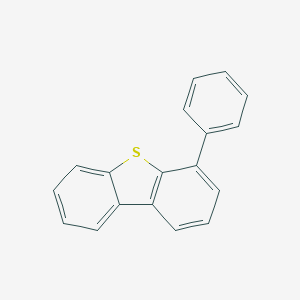
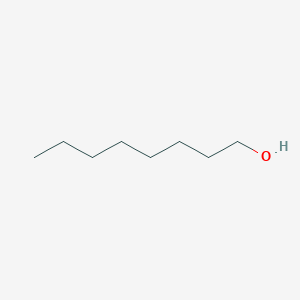

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
